molecular formula C21H20N4O2S B2766274 5-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole CAS No. 1207029-39-7

5-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole

Cat. No.: B2766274
CAS No.: 1207029-39-7
M. Wt: 392.48
InChI Key: CJGAWCKZNOJIGA-UHFFFAOYSA-N
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Description

5-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, which includes a benzo[c][1,2,5]thiadiazole core and a piperazine moiety, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone typically involves multiple steps. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form the carbon-carbon bonds between the benzo[c][1,2,5]thiadiazole core and the piperazine moiety . This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Known for their use as fluorophores and visible light organophotocatalysts.

    4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole: Used as an electron acceptor in photovoltaic applications.

    Benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles: Synthesized via tandem intermolecular C–N bond and intramolecular C–S bond formation.

Uniqueness

The uniqueness of benzo[c][1,2,5]thiadiazol-5-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone lies in its combination of a benzo[c][1,2,5]thiadiazole core with a piperazine moiety, which imparts distinct chemical and biological properties. This structural feature allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c26-20(15-6-7-18-19(12-15)23-28-22-18)24-8-10-25(11-9-24)21(27)17-13-16(17)14-4-2-1-3-5-14/h1-7,12,16-17H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGAWCKZNOJIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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